molecular formula C5H3Cl2N3O3 B8546133 2,4-Dichloro-5-nitro-6-methoxypyrimidine

2,4-Dichloro-5-nitro-6-methoxypyrimidine

Cat. No.: B8546133
M. Wt: 224.00 g/mol
InChI Key: BKHVSYXPBSYAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-nitro-6-methoxypyrimidine is a multifunctional pyrimidine derivative designed for advanced synthetic chemistry and drug discovery applications. The pyrimidine scaffold is a fundamental building block in medicinal chemistry, renowned for its presence in a wide range of therapeutic agents, including antimicrobials, antivirals, and anticancer drugs . This particular compound features reactive chloro groups at the 2 and 4 positions and an electron-withdrawing nitro group at the 5 position, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions . This allows researchers to sequentially and selectively introduce diverse amines, alcohols, and other nucleophiles to create a library of novel compounds for structure-activity relationship (SAR) studies. The 6-methoxy substituent adds steric and electronic diversity, influencing the compound's reactivity, metabolic stability, and overall interaction with biological targets. As a key synthetic intermediate, it is instrumental in the exploration of new treatments for infections, cancer, and neurological disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H3Cl2N3O3

Molecular Weight

224.00 g/mol

IUPAC Name

2,4-dichloro-6-methoxy-5-nitropyrimidine

InChI

InChI=1S/C5H3Cl2N3O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3

InChI Key

BKHVSYXPBSYAEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis

2,4-Dichloro-5-nitro-6-methoxypyrimidine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with tailored properties for specific applications. Notably, it can be modified to produce substituted pyrimidines and amino derivatives, which are important in drug development and material science.

Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity. The compound inhibits bacterial ribosomal RNA, disrupting protein synthesis and preventing bacterial growth. This mechanism suggests potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of derivatives of this compound. For instance, certain pyrimidine derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for these compounds were comparable to or better than those of established anti-inflammatory drugs like celecoxib .

Medical Applications

Potential Anticancer Agent

The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, its derivatives have shown efficacy in ovarian cancer xenografts by inducing cell death and inhibiting angiogenesis.

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Study on Antibacterial Activity :
    • Researchers tested the compound against several bacterial strains and found it significantly reduced bacterial growth by targeting ribosomal RNA.
  • Anti-inflammatory Research :
    • In vivo studies demonstrated that certain derivatives effectively reduced pro-inflammatory cytokines in mouse models of arthritis.
  • Anticancer Efficacy :
    • A study focusing on ovarian cancer models showed that treatment with the compound led to reduced tumor size and improved survival rates compared to controls .

Summary of Applications

Application AreaDescriptionKey Findings
Chemical Synthesis Used as a building block for synthesizing complex organic moleculesProduces various substituted pyrimidines
Biological Activity Exhibits antibacterial properties by inhibiting ribosomal RNAEffective against multiple bacterial strains
Anti-inflammatory Derivatives show significant COX-2 inhibitionComparable efficacy to celecoxib
Medical Applications Investigated for anticancer potentialInduces apoptosis and inhibits tumor growth

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
2,4-Dichloro-5-nitro-6-methoxypyrimidine C₅H₃Cl₂N₃O₃ 208.00 (estimated) 2-Cl, 4-Cl, 5-NO₂, 6-OCH₃ High reactivity for SNAr reactions; precursor in drug synthesis
2,4-Dichloro-5-nitropyrimidine C₄HCl₂N₃O₂ 193.98 2-Cl, 4-Cl, 5-NO₂ Intermediate for anticancer agents; lacks methoxy group
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 179.00 4-Cl, 6-Cl, 5-OCH₃ Planar crystal structure; Cl···N interactions stabilize 3D framework
2,4-Dichloro-5-nitro-6-methylpyrimidine C₅H₃Cl₂N₃O₂ 208.00 2-Cl, 4-Cl, 5-NO₂, 6-CH₃ Methyl group increases steric hindrance vs. methoxy
4-Amino-2-chloro-6-methyl-5-nitropyrimidine C₅H₅ClN₄O₂ 188.57 2-Cl, 4-NH₂, 5-NO₂, 6-CH₃ Amino group enhances hydrogen bonding; used in coordination chemistry

Key Observations :

  • Methoxy vs. Methyl : The methoxy group in this compound provides stronger electron-withdrawing effects compared to methyl, enhancing electrophilicity at the 2- and 4-positions for nucleophilic aromatic substitution (SNAr) .
  • Nitro Group Impact : The nitro group at position 5 significantly lowers the electron density of the pyrimidine ring, favoring SNAr reactions. This contrasts with 4,6-Dichloro-5-methoxypyrimidine, which lacks the nitro group and exhibits weaker electrophilicity .

Crystallographic and Intermolecular Interactions

  • 4,6-Dichloro-5-methoxypyrimidine forms a planar structure (r.m.s. deviation = 0.013 Å) with short Cl···N interactions (3.094–3.100 Å), creating a 3D framework .

Thermal and Physical Properties

  • Melting Points :
    • 4,6-Dichloro-5-methoxypyrimidine: 313–315 K .
    • 2,4-Dichloro-5-nitro-6-methylpyrimidine: Likely >320 K due to nitro group polarity (data inferred from similar compounds) .

Preparation Methods

Sequential Nitration and Chlorination

The most widely documented approach involves nitrating a dihydroxypyrimidine precursor followed by chlorination. For example, 4,6-dihydroxy-2-methylpyrimidine undergoes nitration in a sulfuric acid/nitric acid mixture at 40–50°C to yield 5-nitro-4,6-dihydroxy intermediates. Subsequent chlorination with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst achieves 91.7% conversion to 5-nitro-4,6-dichloro derivatives.

Critical Parameters :

  • Nitration exotherm management via halogenated solvents (e.g., dichloromethane) reduces decomposition risks.

  • POCl₃ stoichiometry must exceed 5:1 (substrate:reagent) to ensure complete dihydroxy → dichloro conversion.

Methoxylation Strategies

Introducing the 6-methoxy group necessitates either:

  • Pre-chlorination methylation : Protecting the 6-hydroxy group with methyl iodide before nitration/chlorination.

  • Post-chlorination substitution : Nucleophilic displacement of 6-chloro using sodium methoxide, though nitro groups hinder reactivity.

Optimized Synthetic Protocols

Route A: Nitration → Chlorination → Methoxylation

Step 1: Nitration of 4,6-Dihydroxy-2-methylpyrimidine

  • Conditions : 4,6-Dihydroxy-2-methylpyrimidine (1.0 mol) in H₂SO₄ (95%) at 40°C, with gradual addition of HNO₃ (65%).

  • Yield : 87.6%.

Step 2: Chlorination with POCl₃

  • Conditions : Reflux with POCl₃ (5:1 molar ratio) and DMF (10 mol%) at 100°C for 5 hours.

  • Yield : 91.7%.

Step 3: Methoxylation at Position 6

  • Conditions : 5-Nitro-4,6-dichloropyrimidine (1.0 mol) with NaOCH₃ (2.2 eq) in DMF at 120°C for 12 hours.

  • Yield : 68–72% (estimated from analogous reactions).

Route B: Phosgene-Mediated Chlorination

Step 1: Chlorination of 5-Nitro-4,6-dihydroxypyrimidine

  • Conditions : Phosgene gas (4 eq) in acetonitrile with triethylamine (5 mol%) at 80°C.

  • Yield : 74–83%.

Advantages :

  • Eliminates phosphorus waste streams.

  • Higher purity (97–99%) vs. POCl₃ methods.

Solubility and Purification

Experimental solubility data for structurally similar 2,4-dichloro-5-methoxypyrimidine:

SolventSolubility (g/100g, 298K)
Acetone12.4
Ethyl acetate8.7
Methanol3.2
Tetrachloromethane1.1

Acetone’s superior solubility enables efficient recrystallization, achieving >98% purity.

Comparative Analysis of Methods

ParameterRoute A (POCl₃)Route B (Phosgene)
Yield68–72%74–83%
Purity95–97%97–99%
Environmental ImpactHigh (P-waste)Low
ScalabilityIndustrialPilot-scale

Q & A

Q. What synthetic methodologies are employed for the preparation of 2,4-Dichloro-5-nitro-6-methoxypyrimidine, and how can reaction yields be optimized?

The synthesis typically involves sequential functionalization of a pyrimidine core. A plausible route includes nitration of a pre-chlorinated intermediate, followed by methoxylation. For example, starting with 4,6-dichloropyrimidine, nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group. Subsequent methoxylation via nucleophilic substitution (e.g., using NaOMe in methanol) at the 6-position is critical. Optimization involves monitoring reaction kinetics via TLC/HPLC and adjusting stoichiometry to minimize side reactions (e.g., over-chlorination). Yields (~40–50%) can be improved by inert atmosphere conditions and solvent selection (e.g., DMF for polar intermediates) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For instance, single-crystal X-ray studies reveal planar pyrimidine rings with deviations in methoxy groups (r.m.s. deviation ~0.013 Å) and Cl···N contacts (3.09–3.10 Å) stabilizing the crystal lattice .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons absent due to symmetry).
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248) and fragmentation patterns.
  • IR spectroscopy : Detects NO₂ stretches (~1520 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. What are the key considerations in designing derivatives of this compound for biological activity studies?

Focus on substituent effects:

  • Nitro group reduction : Convert NO₂ to NH₂ to study cytotoxicity or DNA-binding potential.
  • Methoxy replacement : Replace OMe with bulkier groups (e.g., ethoxy, allyl) to modulate lipophilicity.
  • Chlorine substitution : Introduce fluorine for enhanced metabolic stability. Structure-activity relationship (SAR) studies should prioritize in vitro assays (e.g., enzyme inhibition, antimicrobial activity) and computational docking to validate target interactions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactive sites and electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can map frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic regions. For example:

  • Electrostatic potential (ESP) surfaces : Highlight electron-deficient areas near NO₂ and Cl groups, favoring nucleophilic attack.
  • Fukui indices : Quantify site-specific reactivity; high f⁻ values at C4 and C6 suggest susceptibility to substitution.
  • HOMO-LUMO gaps : Narrow gaps (~4.5 eV) indicate charge-transfer potential, relevant for photochemical applications .

Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and theoretical predictions for this compound?

Discrepancies often arise from solvent effects or dynamic processes. Solutions include:

  • Solvent modeling : Use PCM (Polarizable Continuum Model) in DFT to simulate DMSO or CDCl₃ environments.
  • Dynamic NMR : Detect rotational barriers in methoxy groups causing signal splitting.
  • X-ray validation : Compare computed geometries with crystallographic data to calibrate theoretical models .

Q. How do intermolecular interactions (e.g., Cl···N contacts) influence the crystal packing and physicochemical properties?

Short Cl···N interactions (3.09–3.10 Å) create a 3D framework, enhancing thermal stability (m.p. 313–315 K) and reducing solubility in nonpolar solvents. These interactions also affect:

  • Hygroscopicity : Tight packing minimizes moisture absorption.
  • Melting behavior : High symmetry and strong van der Waals forces elevate melting points.
  • Diffraction quality : Well-defined crystals enable high-resolution structural studies (R factor = 0.024) .

Q. What experimental protocols mitigate instability issues during storage or reaction of nitro-substituted pyrimidines?

  • Light sensitivity : Store in amber vials under N₂ to prevent nitro group photoreduction.
  • Thermal decomposition : Avoid temperatures >100°C; use low-boiling solvents (e.g., acetonitrile) for recrystallization.
  • Hydrolysis : Anhydrous conditions (molecular sieves) prevent Cl substitution by OH⁻ in polar aprotic solvents .

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